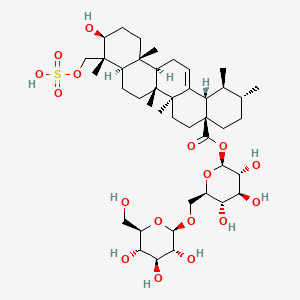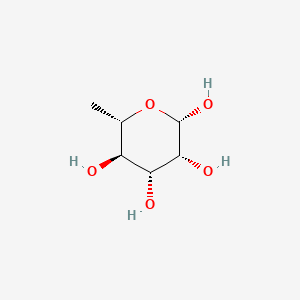
beta-L-Rhamnose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-L-Rhamnose: is a naturally occurring deoxy sugar, specifically a methylpentose, which is found in many plant glycosides and some bacterial polysaccharides. It is a key component in the structure of various biologically significant molecules, including glycoproteins and glycolipids. This compound is particularly notable for its presence in the cell walls of certain bacteria, where it plays a crucial role in maintaining structural integrity and facilitating interactions with the environment .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of beta-L-Rhamnose can be achieved through several methods. One common approach involves the glycosylation of L-rhamnose derivatives. This process typically requires the use of glycosyl donors and acceptors under specific reaction conditions to achieve the desired stereoselectivity. For instance, the use of glycosyl halides in the presence of a Lewis acid catalyst can facilitate the formation of this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Certain strains of bacteria, such as Pseudomonas aeruginosa, are known to produce rhamnolipids, which contain this compound as a component. The fermentation process can be optimized by adjusting various parameters, including nutrient availability, pH, and temperature, to maximize yield .
化学反応の分析
Types of Reactions: Beta-L-Rhamnose undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for various applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or nitric acid. These reactions typically occur under acidic conditions and result in the formation of rhamnonic acid.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon. This reaction converts the sugar into its corresponding alcohol.
Substitution: Substitution reactions involving this compound often use nucleophiles such as thiols or amines.
Major Products: The major products formed from these reactions include rhamnonic acid (oxidation), rhamnitol (reduction), and various rhamnosylated derivatives (substitution).
科学的研究の応用
Beta-L-Rhamnose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: this compound is a component of bacterial cell walls and is involved in host-pathogen interactions.
Medicine: The compound is explored for its potential as an antibacterial agent, given its presence in bacterial cell walls but not in mammalian cells.
作用機序
The mechanism of action of beta-L-Rhamnose involves its incorporation into various biological molecules, where it influences their structure and function. In bacteria, this compound is a key component of lipopolysaccharides and other cell wall polysaccharides. It interacts with specific enzymes, such as rhamnosyltransferases, which facilitate its incorporation into larger glycoconjugates . These interactions are crucial for maintaining cell wall integrity and mediating interactions with the host immune system.
類似化合物との比較
Beta-L-Rhamnose can be compared with other similar compounds, such as:
Alpha-L-Rhamnose: While both are stereoisomers, this compound has the hydroxyl group on the anomeric carbon in the beta position, whereas alpha-L-Rhamnose has it in the alpha position. This difference affects their reactivity and interactions with enzymes.
Rutinose: A disaccharide composed of this compound and glucose.
Neohesperidose: Another disaccharide containing this compound, but linked to a different sugar unit.
This compound is unique due to its specific stereochemistry and its role in bacterial cell wall structures, making it a valuable target for research and industrial applications.
特性
CAS番号 |
6155-36-8 |
|---|---|
分子式 |
C6H12O5 |
分子量 |
164.16 g/mol |
IUPAC名 |
(2S,3R,4R,5R,6S)-6-methyloxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5+,6-/m0/s1 |
InChIキー |
SHZGCJCMOBCMKK-YJRYQGEOSA-N |
異性体SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O)O)O)O |
正規SMILES |
CC1C(C(C(C(O1)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![spiro[4-oxa-8,9-diazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7,3'-oxolane]-2',3,5,5'-tetrone](/img/structure/B12793007.png)




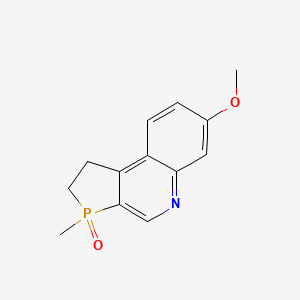
![Copper;2-(dimethylamino)ethanol;2,11,20,29,37,38-hexaza-39,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19,21(38),22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B12793046.png)
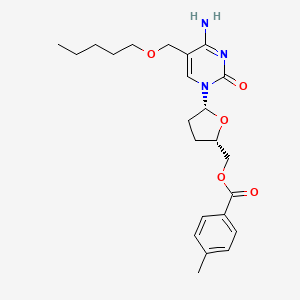
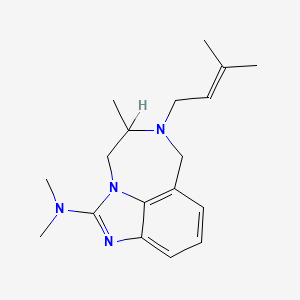
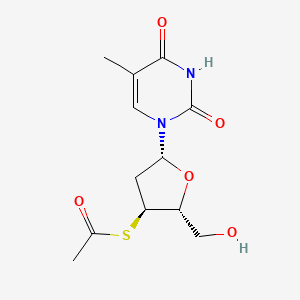
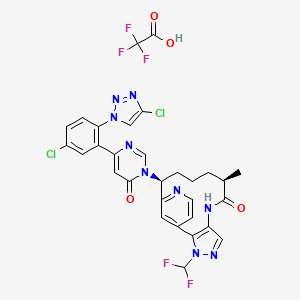
![(1S,3R)-1-[2-(6-amino-9-prop-2-ynylpurin-2-yl)ethynyl]-3-methylcyclohexan-1-ol](/img/structure/B12793063.png)

